An In-depth Technical Guide to the Synthesis and Characterization of Apogossypolone
An In-depth Technical Guide to the Synthesis and Characterization of Apogossypolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apogossypolone, also known as ApoG2, is a semi-synthetic derivative of the natural product Gossypol.[1][2] It has emerged as a significant molecule in cancer research due to its function as a potent, nonpeptidic, pan-active small-molecule inhibitor of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins.[3][4][5] Overexpression of these proteins is a common mechanism by which cancer cells evade programmed cell death (apoptosis), leading to tumor progression and resistance to therapy.[3][5] Apogossypolone is designed to mimic the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, Bcl-XL, Mcl-1, and Bfl-1, thereby restoring the apoptotic pathway.[1][3][6]
Gossypol itself has shown anticancer activity but is limited by toxicity associated with its two reactive aldehyde groups.[1] Apogossypolone, synthesized by removing these aldehyde groups, exhibits reduced toxicity and improved stability while retaining or even enhancing its anti-tumor efficacy, making it a promising lead compound for the development of novel cancer therapies.[1][7] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Apogossypolone and its derivatives.
Synthesis of Apogossypolone and Derivatives
The synthesis of Apogossypolone (designated as compound 6a in several key studies) starts from the commercially available compound Gossypol (1 ).[3][4] The process involves the removal of the aldehyde groups and can be extended to create a variety of derivatives by modifying the isopropyl groups at the 5 and 5' positions to better occupy the hydrophobic pockets of the target proteins.[3][4]
General Synthesis Scheme
A common synthetic route involves demethylation and oxidation steps.[3][4] For derivatives, additional steps such as Grignard reactions, oxidations, and reductions are employed to introduce diverse functional groups at the 5 and 5' positions.[3][4]
Caption: General synthetic workflows for Apogossypolone and its 5,5' alkyl derivatives.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of Apogossypolone (6a)
This protocol is adapted from the methods described by Wei et al.[3][4]
-
Step 1: Preparation of Compound 2a:
-
Dissolve Gossypol (1 ) (5 g, 8.65 mmol) in 50 mL of 40% NaOH solution.
-
Heat the mixture under a nitrogen atmosphere at 90°C for 3.5 hours in the dark.
-
Cool the reaction mixture and pour it slowly onto a mixture of ice (300 mL) and concentrated H₂SO₄ (35 mL) to form a white precipitate.
-
Filter the precipitate, wash thoroughly with water, and dry to yield Compound 2a .[4]
-
-
Step 2: Methylation to Compound 9:
-
Step 3: Oxidation to Compound 10:
-
Step 4: Demethylation to Apogossypolone (6a):
Protocol 2: Synthesis of 5, 5' Alkyl Substituted Derivatives
This protocol outlines a general method for creating derivatives with varied alkyl groups.[3][4]
-
Step 1: Formation of Secondary Alcohol (13):
-
Step 2: Reduction to Alkyl Compound (15):
-
Reduce the secondary alcohol (13 ) using triethylsilane to afford the alkyl compound (15 ).[4]
-
-
Step 3: Demethylation to Compound 2:
-
Step 4: Oxidation to Final Derivative (6):
Characterization Methods and Protocols
Comprehensive characterization is essential to confirm the structure, purity, and binding properties of the synthesized compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compounds, with a target of >95%.[3][6]
-
Protocol 3: HPLC Purity Analysis
Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation.
-
Instrumentation: Varian 300 or Bruker 600 MHz instruments.[4]
-
Data Reporting: Chemical shifts (δ) are reported in ppm relative to TMS (Me₄Si) at 0.00 ppm.[4][6]
-
Example Data for a Derivative ((-) BI97D6): ¹H NMR (600 MHz, CD₃OD) δ 7.448 (s, 2H), 7.224 (d, J = 7.8 Hz, 4H), 7.178 (t, J₁ = 7.8 Hz, J₂ = 7.2 Hz, 4H), 7.084 (t, J₁ = J₂ = 7.2 Hz, 2H), 4.643 (dd, J₁ = 14.4 Hz, J₂ = 13.8 Hz, 4H), 1.867 (s, 6H).[6]
-
-
Mass Spectrometry (MS): Used to confirm molecular weight.
Isothermal Titration Calorimetry (ITC)
ITC is employed to directly measure the binding affinity (Kd) between Apogossypolone derivatives and target proteins.[3]
-
Protocol 4: ITC Binding Assay
-
Objective: To determine the dissociation constant (Kd) for the binding of compounds to Bcl-XL.
-
Procedure: A solution of the compound (e.g., 6a, 6f, 6i) is titrated into a solution of the target protein (Bcl-XL).
-
Data Analysis: The heat changes upon binding are measured to calculate the Kd, providing a direct measure of binding affinity.[3]
-
Quantitative Data Summary
The biological activity of Apogossypolone and its derivatives has been quantified through various assays.
Table 1: In Vitro Binding Affinity of Apogossypolone Derivatives to Bcl-2 Family Proteins
| Compound | Target Protein | Assay | IC₅₀ (μM) | Kd (μM) | Reference |
|---|---|---|---|---|---|
| Apogossypolone (6a) | Bcl-XL | ITC | - | 2.80 | [3] |
| 6f | Bcl-XL | FP | 3.10 | - | [3][4][5] |
| 6f | Bcl-2 | FP | 3.12 | - | [3][4][5] |
| 6f | Mcl-1 | FP | 2.05 | - | [3][4][5] |
| 6f | Bfl-1 | FP | 14.0 | - | [4] |
| 6f | Bcl-XL | ITC | - | 2.50 | [3] |
| 6i | Bcl-2 | FP | 0.29 | - | [3] |
| 6i | Mcl-1 | FP | 0.24 | - | [3] |
| 6i | Bfl-1 | FP | 0.65 | - | [3] |
| 6i | Bcl-XL | ITC | - | 0.45 | [3] |
| (-) BI97D6 | Bcl-XL | FP | 0.076 | - | [6][8] |
| (-) BI97D6 | Bcl-2 | FP | 0.031 | - | [6][8] |
| (-) BI97D6 | Mcl-1 | FP | 0.025 | - | [6][8] |
| (-) BI97D6 | Bfl-1 | FP | 0.122 | - |[6][8] |
IC₅₀ values from Fluorescence Polarization (FP) assays. Kd values from Isothermal Titration Calorimetry (ITC).
Table 2: Cellular Activity of Apogossypolone Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Assay | EC₅₀ / IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Apogossypolone (6a) | H460 | ATP-Lite | EC₅₀: ~1.5 | [4] |
| Apogossypolone (6a) | H1299 | ATP-Lite | EC₅₀: ~1.5 | [4] |
| Apogossypolone (ApoG2) | WSU-DLCL₂ | MTT (72h) | IC₅₀: 0.35 | [1][7] |
| 6f | H460 | ATP-Lite | EC₅₀: 0.59 | [3][4] |
| 6f | H1299 | ATP-Lite | EC₅₀: 1.5 | [3][4] |
| 6f | PC3 | ATP-Lite | EC₅₀: 1.1 | [4] |
| 6i | H460 | ATP-Lite | IC₅₀: 0.13 | [3][4] |
| 6i | H1299 | ATP-Lite | IC₅₀: 0.31 | [3][4] |
| (-) BI97D6 | PC-3 | Cell Growth | EC₅₀: 0.22 | [6][8] |
| (-) BI97D6 | H23 | Cell Growth | EC₅₀: 0.14 |[6][8] |
EC₅₀/IC₅₀ values represent the concentration for 50% effective or inhibitory concentration in cell growth/viability assays.
Mechanism of Action and Signaling Pathway
Apogossypolone functions by inhibiting anti-apoptotic Bcl-2 family proteins.[1][3] In healthy cells, a balance exists between pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-XL, Mcl-1) proteins.[9] Anti-apoptotic proteins sequester pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).[10] In many cancers, anti-apoptotic proteins are overexpressed, tilting the balance towards survival.[5][9]
Apogossypolone acts as a BH3 mimetic . It binds to the BH3-binding groove on anti-apoptotic proteins, displacing pro-apoptotic proteins like Bim.[1][3][11] The released Bax and Bak can then oligomerize at the mitochondrial membrane, leading to MOMP, the release of cytochrome c, activation of caspases, and ultimately, apoptosis.[1][10]
Caption: Mechanism of Apogossypolone in overcoming Bcl-2-mediated apoptosis resistance.
Biological Evaluation Protocols
Protocol 5: Fluorescence Polarization Assay (FPA)
FPA is a competitive binding assay used to determine the IC₅₀ value of a compound against a specific protein-peptide interaction.[1]
-
Principle: A fluorescently labeled peptide derived from a BH3 domain (e.g., Flu-BakBH3) binds to a Bcl-2 family protein (e.g., Bcl-2, Mcl-1). This large complex tumbles slowly in solution, emitting highly polarized light. When an inhibitor like Apogossypolone is added, it displaces the fluorescent peptide, which then tumbles faster, resulting in a decrease in fluorescence polarization.
-
Reagents:
-
Procedure:
-
Incubate the recombinant protein with the fluorescent peptide in assay buffer.
-
Add serial dilutions of the test compound to the mixture.
-
Measure fluorescence polarization on a suitable instrument (e.g., LS-50 luminescence spectrometer).[1]
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the bound fluorescent peptide.
-
Protocol 6: Cell Viability and Apoptosis Assays
These assays determine the effect of Apogossypolone on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., WSU-DLCL₂, H460, PC-3) in appropriate media and conditions.[1]
-
Cell Viability (MTT or ATP-Lite Assay):
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat cells with a range of concentrations of Apogossypolone for a specified time (e.g., 72 hours).[1]
-
Add MTT reagent or ATP-Lite reagent and incubate.
-
Measure absorbance or luminescence, respectively, to determine the percentage of viable cells relative to an untreated control.
-
-
Apoptosis (Annexin V-FITC/Propidium Iodide Staining):
-
Treat cells with Apogossypolone for a specified time (e.g., 24-48 hours).[3][4]
-
Harvest the cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive cells are apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).[4]
-
-
Western Blot for Apoptosis Markers:
Conclusion
Apogossypolone is a rationally designed inhibitor of the Bcl-2 family of anti-apoptotic proteins, demonstrating significant potential as an anti-cancer agent. Its synthesis from Gossypol circumvents the toxicity issues of the parent compound, and its structure allows for further modification to enhance potency and selectivity. The comprehensive characterization methods outlined in this guide—from chemical synthesis and purification to detailed biological evaluation—provide a robust framework for researchers in drug discovery and development. The quantitative data consistently show that Apogossypolone and its optimized derivatives can effectively bind to multiple Bcl-2 family members, inhibit cancer cell growth at nanomolar to low-micromolar concentrations, and induce apoptosis. These findings underscore the therapeutic promise of Apogossypolone and support its continued investigation in preclinical and clinical settings.[7][11]
References
- 1. Apogossypolone, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of Apogossypolone derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Optically Pure Apogossypolone Derivative as Potent Pan-Active Inhibitor of Anti-Apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apogossypolone, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An optically pure apogossypolone derivative as potent pan-active inhibitor of anti-apoptotic bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 11. Preclinical studies of apogossypolone, a novel pan inhibitor of bcl-2 and mcl-1, synergistically potentiates cytotoxic effect of gemcitabine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
